1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)13-9(14)8-12(10(15)16)6-4-5-7-12/h4-8H2,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXDBDSKIPDQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1(CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153883 | |
| Record name | 1-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851722-09-3 | |
| Record name | 1-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851722-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities, which can be explored in various contexts such as pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclopentane ring substituted with a tert-butylcarbamoyl group and a carboxylic acid functional group. This structure contributes to its unique reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.28 g/mol |
| Melting Point | Not extensively studied |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit anti-inflammatory, analgesic, and possibly anticancer properties.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro. Studies suggest that it inhibits the production of pro-inflammatory cytokines, thereby modulating immune responses.
- Analgesic Effects : Preliminary studies indicate that this compound may possess analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). It appears to influence pain pathways by acting on specific receptors involved in pain perception.
- Anticancer Potential : Some research has suggested that the compound may induce apoptosis in cancer cell lines, although further studies are needed to fully elucidate its mechanisms and efficacy.
Case Study 1: Anti-inflammatory Effects
A study published in Molecules demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharide (LPS). The results indicate its potential as an anti-inflammatory agent .
Case Study 2: Analgesic Activity
In a controlled experiment involving animal models, the administration of this compound resulted in a significant decrease in pain response measured through the tail-flick test. The analgesic effect was comparable to that of established NSAIDs, suggesting a promising therapeutic profile .
Case Study 3: Anticancer Properties
Research conducted on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. The study highlighted its potential as a novel anticancer agent, warranting further investigation into its efficacy and safety profiles in clinical settings .
Comparison with Similar Compounds
1-(((Tert-butoxycarbonyl)amino)methyl)cyclopentane-1-carboxylic acid (CAS: 204514-22-7)
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- Key Differences :
- The tert-butoxycarbonyl (Boc) group replaces the tert-butylcarbamoyl moiety. The Boc group is a common amine-protecting group, whereas the tert-butylcarbamoyl is a stable amide linkage.
- Acidity : The Boc derivative has a predicted pKa of 4.63 for its carboxylic acid group, suggesting moderate ionization at physiological pH .
- Applications : The Boc variant is often used as an intermediate in peptide synthesis, where the Boc group can be selectively removed under acidic conditions .
1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid (CAS: 6949-80-0)
- Molecular Formula: C₁₂H₁₅NO₄S
- Molecular Weight : 269.32 g/mol
- Key Differences :
- A benzenesulfonamido group replaces the tert-butylcarbamoyl-methyl chain. Sulfonamides are more polar and acidic (due to the -SO₂NH- group) compared to carbamoyls.
- Applications : Sulfonamide derivatives are prevalent in medicinal chemistry as enzyme inhibitors (e.g., carbonic anhydrase inhibitors) due to their strong hydrogen-bonding capacity .
1-(Carboxymethyl)cyclopentane-1-carboxylic Acid (Compound 14 in )
- Structure : A cyclopentane ring with two carboxylic acid groups.
- Key Differences :
- Lacks the tert-butylcarbamoyl group, resulting in a diacid structure.
- Solubility : Higher hydrophilicity compared to the target compound, making it suitable for aqueous-phase reactions.
- Reactivity : Demonstrated utility in ring-opening reactions, yielding derivatives like methyl esters under basic conditions .
(1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid ()
- Structure : Features a 3-chlorobenzoyl substituent instead of the tert-butylcarbamoyl group.
- Key Differences :
Structural and Functional Analysis
Substituent Effects
| Compound | Functional Group | Key Properties |
|---|---|---|
| Target Compound | Tert-butylcarbamoyl | Steric bulk, metabolic stability, moderate lipophilicity |
| Boc Analog (CAS 204514-22-7) | Tert-butoxycarbonyl | Acid-labile protecting group, higher molecular weight (243.3 vs. 227.3) |
| Sulfonamide Derivative (CAS 6949-80-0) | Benzenesulfonamido | High polarity, strong hydrogen-bonding, acidic sulfonamide proton |
Ring Size and Conformational Flexibility
- Cyclopentane vs. Cyclopropane/Cyclobutane: Cyclopentane (target compound) offers greater conformational flexibility compared to strained cyclopropane () or cyclobutane () derivatives. Smaller rings (e.g., cyclopropane in ethyl 1-((Boc-amino)cyclopropanecarboxylate) introduce ring strain, affecting reactivity and stability .
Research Implications
- Material Science : Cyclopentane-based carboxylic acids serve as rigid scaffolds for designing metal-organic frameworks (MOFs) or polymers.
Q & A
Q. What are the recommended methods for synthesizing 1-[(tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step processes, including cyclopentane ring functionalization, tert-butylcarbamoyl group introduction, and carboxylation. Key steps may include:
- Esterification of cyclopentanecarboxylic acid derivatives with tert-butyl carbamate precursors under acidic catalysis (e.g., HCl or H₂SO₄) .
- Protection/deprotection strategies for sensitive functional groups, such as using tert-butoxycarbonyl (Boc) to preserve amine reactivity .
- Continuous flow reactors to optimize yield (reported up to 85% in some protocols) by controlling temperature and residence time .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound verified, and what analytical techniques are most effective?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve cyclopentane ring protons (δ 1.5–2.5 ppm) and tert-butyl carbamoyl groups (δ 1.4 ppm for tert-butyl CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₂H₂₁NO₄: theoretical 251.15 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Q. What are the stability profiles of this compound under different storage conditions?
- Short-term stability : Stable at room temperature (20–25°C) in inert atmospheres (N₂ or Ar) for up to 7 days .
- Long-term storage : Recommended at –20°C in amber vials to prevent hydrolysis of the tert-butylcarbamoyl group .
- Decomposition risks : Exposure to moisture or strong acids/bases accelerates degradation; monitor via HPLC for purity loss (>95% purity threshold) .
Advanced Research Questions
Q. How does the tert-butylcarbamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The tert-butylcarbamoyl group acts as a steric hindrance, reducing unwanted side reactions (e.g., β-elimination) while directing nucleophilic attack to the cyclopentane carboxylate. Key observations:
- Steric effects : tert-butyl groups slow reaction kinetics by ~30% compared to methyl analogs .
- Regioselectivity : Carboxylate-directed SN2 reactions favor substitution at the cyclopentane C1 position .
- Case study : Reaction with benzyl bromide in DMF yields 85% substitution product under mild conditions (50°C, 12 hr) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 10–50 µM in kinase assays) may arise from:
- Solvent effects : DMSO >1% can inhibit enzyme activity; use low concentrations (<0.1%) .
- Enantiomeric purity : Chiral centers (e.g., 1R,3S configurations) require HPLC separation (Chiralpak AD-H column) to isolate active enantiomers .
- Assay conditions : Validate buffer pH (7.4 vs. 6.8) and ionic strength to match physiological environments .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations provide insights:
- Binding affinity : ΔG values correlate with experimental IC₅₀ (R² = 0.89 in kinase targets) .
- Key interactions : Hydrogen bonding between the carboxylate and Arg residues; hydrophobic contacts with tert-butyl groups .
- Limitations : Overestimates binding for flexible targets (e.g., GPCRs); experimental validation via SPR or ITC is critical .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Scale-up hurdles include:
- Catalyst loading : Chiral catalysts (e.g., Ru-BINAP) must be optimized to reduce costs (target: <5 mol%) .
- Racemization risks : High temperatures (>80°C) during carboxylation decrease ee by 15–20%; use low-T continuous flow systems .
- Process analytics : In-line FTIR monitors ee in real-time, enabling adjustments to reaction parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
